Genistein
Overview
Description
Genistein is a naturally occurring isoflavone, a type of flavonoid, predominantly found in soy products and other legumes. It was first isolated from the dyer’s broom, Genista tinctoria, in 1899, which is the origin of its name . This compound is known for its phytoestrogenic properties, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Genistein, an isoflavonoid derived from soy products, primarily targets protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) . It also interacts with nuclear estrogen receptors . Other molecular targets include caspases , B-cell lymphoma 2 (Bcl-2) , Bcl-2-associated X protein (Bax) , nuclear factor-κB (NF-κB) , inhibitor of NF-κB , phosphoinositide 3-kinase/Akt (PI3K/Akt) , extracellular signal-regulated kinase 1/2 (ERK 1/2) , mitogen-activated protein kinase (MAPK) , and Wingless and integration 1/β-catenin .
Mode of Action
This compound inhibits the activity of protein-tyrosine kinase and topoisomerase-II, which are essential for cell growth . By blocking these enzymes, this compound may inhibit cancer cell growth . Additionally, this compound interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . This interaction may decrease cardiovascular risk in postmenopausal women .
Biochemical Pathways
This compound affects several biochemical pathways. It has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells . This compound also inhibits cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis .
Pharmacokinetics
This compound is metabolized after ingestion, but its low absorption and biotransformation processes direct its bioavailability and further activity . The most challenging issue for developing this compound as a chemoprevention agent is its low oral bioavailability . This may be the major reason relating to its ambiguous therapeutic effects and large interindividual variations in clinical trials .
Result of Action
This compound’s action results in significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It induces apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . These effects, in combination with its estrogenic potential, may lead to profound effects on human health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dietary intake of this compound can vary significantly depending on geographical location and dietary habits . In Asian countries, the median daily intake of isoflavones, including this compound, is about 25–50 mg, which is several folds higher than the consumption of these compounds by women in western countries . This difference in dietary intake can significantly influence the bioavailability and therapeutic effects of this compound.
Biochemical Analysis
Biochemical Properties
Genistein interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit several tyrosine kinases . This compound also has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cancer cell growth by blocking enzymes required for cell growth . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce apoptosis, cell cycle arrest, and anti-inflammatory potential along with inhibition of angiogenesis, and metastasis . This compound also interacts with the nuclear estrogen receptors to alter the transcription of cell-specific genes .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have various effects in laboratory settings. It has been widely investigated for its anticancer properties . The discovery of this compound’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, this compound exerts an estrogenic and antisteroidogenic effect that often suppresses ovarian activity . This compound has a potentially beneficial effect on the mechanisms regulating the reproduction of females and males, depending on the dose, the species, the route, and the time of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . This compound also displays a broad range of effects on inflammation and NAD+ metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . This compound also affects the subcellular localization and expression level of β-catenin in normal cells .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This compound has been found to induce changes in the subcellular localization of NF-κB, stopping it in the cytoplasm and affecting its DNA binding capability . This modulation of subcellular localization plays a crucial role in this compound’s impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde under basic conditions to form the isoflavone structure . The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods: Industrially, this compound is often extracted from soybeans and other legumes. The extraction process involves crushing the soybeans, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Genistein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Acetylated this compound derivatives.
Scientific Research Applications
Genistein has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of isoflavones and their derivatives.
Biology: Investigated for its role in cell signaling pathways and its effects on gene expression.
Comparison with Similar Compounds
Genistein is often compared with other isoflavones such as daidzein and glycitein:
Daidzein: Similar to this compound, daidzein is also found in soy products and has phytoestrogenic properties.
Uniqueness of this compound: this compound’s unique combination of estrogenic activity, tyrosine kinase inhibition, and antioxidant properties makes it a compound of significant interest in both research and therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022308 | |
Record name | Genistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |
Record name | GENISTEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page. | |
Record name | Genistein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GENISTEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |
CAS No. |
446-72-0, 690224-00-1 | |
Record name | Genistein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Genistein [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTI-G 4660 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Genistein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | genistein | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Genistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GENISTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GENISTEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297-298 °C (slight decomposition), 301.5 °C | |
Record name | Genistein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GENISTEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Genistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.